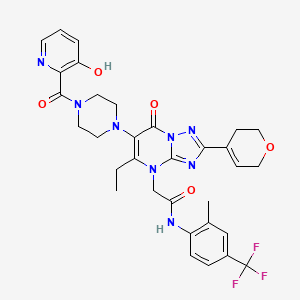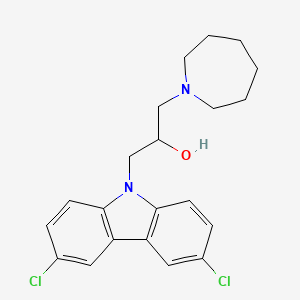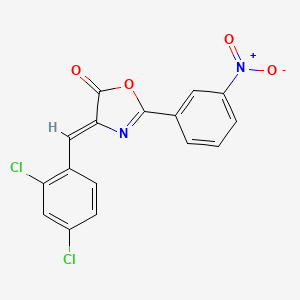![molecular formula C9H11F2NO B11711190 3-[(2,2-Difluoroethoxy)methyl]aniline](/img/structure/B11711190.png)
3-[(2,2-Difluoroethoxy)methyl]aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(2,2-Difluoroethoxy)methyl]aniline is an organic compound with the molecular formula C9H12ClF2NO. It is characterized by the presence of a difluoroethoxy group attached to a methyl-substituted aniline ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2,2-Difluoroethoxy)methyl]aniline typically involves the reaction of aniline derivatives with difluoroethoxy-containing reagents. One common method includes the nucleophilic substitution reaction where aniline reacts with 2,2-difluoroethanol in the presence of a base to form the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale nucleophilic substitution reactions under controlled conditions to ensure high yield and purity. The reaction is typically carried out in a solvent such as dichloromethane or toluene, with a base like potassium carbonate to facilitate the substitution .
Chemical Reactions Analysis
Types of Reactions
3-[(2,2-Difluoroethoxy)methyl]aniline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinone derivatives.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: Nucleophilic substitution reactions are common, where the difluoroethoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen in the presence of a palladium catalyst are used.
Substitution: Bases like potassium carbonate or sodium hydride are used to facilitate nucleophilic substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinone derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
3-[(2,2-Difluoroethoxy)methyl]aniline has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: This compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: It is used in the production of agrochemicals and materials with specific properties
Mechanism of Action
The mechanism of action of 3-[(2,2-Difluoroethoxy)methyl]aniline involves its interaction with specific molecular targets. The difluoroethoxy group can enhance the compound’s ability to interact with enzymes and receptors, potentially leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 3-(2,2-Difluoroethoxy)aniline
- 2-Methyl-3-(trifluoromethyl)aniline
- 3-Fluoro-2-Methyl-Aniline
Comparison
Compared to similar compounds, 3-[(2,2-Difluoroethoxy)methyl]aniline is unique due to the presence of both a difluoroethoxy group and a methyl group on the aniline ring. This combination can result in distinct chemical reactivity and biological activity, making it valuable for specific applications .
Properties
Molecular Formula |
C9H11F2NO |
|---|---|
Molecular Weight |
187.19 g/mol |
IUPAC Name |
3-(2,2-difluoroethoxymethyl)aniline |
InChI |
InChI=1S/C9H11F2NO/c10-9(11)6-13-5-7-2-1-3-8(12)4-7/h1-4,9H,5-6,12H2 |
InChI Key |
PFTZFXUQMBVJIO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)N)COCC(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl 4-[[(2-amino-6-benzothiazolyl)carbonyl]amino]benzoate](/img/structure/B11711107.png)
![3-bromo-5-chloro-N-[4-chloro-3-(4-chlorobenzoyl)phenyl]-2-hydroxybenzamide](/img/structure/B11711114.png)

![4-methyl-N-[2-(2,4,6-trinitrophenyl)ethyl]aniline](/img/structure/B11711121.png)

![4-[(E)-(4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 2-chlorobenzoate](/img/structure/B11711147.png)

![(5Z)-5-{[5-(4-Bromophenyl)furan-2-YL]methylidene}-3-phenyl-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B11711161.png)
![[4-(Naphthalen-2-ylsulfonylamino)phenyl] benzoate](/img/structure/B11711173.png)

![2-{4-[(heptyloxy)carbonyl]phenyl}-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylic acid](/img/structure/B11711181.png)
![Phenyl 4-[1,3,5-tris(trimethylgermyl)cyclohexyl]phenyl ether](/img/structure/B11711185.png)


